

physical and chemical properties of 4-Dibenzofurancarboxaldehyde

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Compound of Interest

Compound Name: 4-Dibenzofurancarboxaldehyde

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An In-depth Technical Guide on 4-Dibenzofurancarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Dibenzofurancarboxaldehyde**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its properties, synthesis, and spectral characteristics to support research and development activities.

Core Physical and Chemical Properties

4-Dibenzofurancarboxaldehyde is a solid, crystalline compound. A summary of its key physical and chemical properties is presented below.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₈ O ₂	
Molecular Weight	196.21 g/mol	[1]
CAS Number	96706-46-6	
Appearance	Solid	
Melting Point	94-98 °C	
Boiling Point	360.5 ± 15.0 °C (Predicted)	
Density	1.41 g/cm ³ (Calculated from crystal data)	[1]
Solubility	While specific data for 4-dibenzofurancarboxaldehyde is limited, dibenzofuran, the parent compound, is known to be soluble in organic solvents like benzene, toluene, and chloroform, and practically insoluble in water.	

Crystal Structure

The molecular structure of **4-Dibenzofurancarboxaldehyde** has been determined by X-ray crystallography.[1] The molecule is largely planar, with a slight non-planarity in the benzenoid ring to which the carbonyl group is attached.[1] The dihedral angle between the two benzenoid rings is 1.4(1) degrees.[1] The crystal structure reveals that the molecules form pairs related by inversion centers.[1]

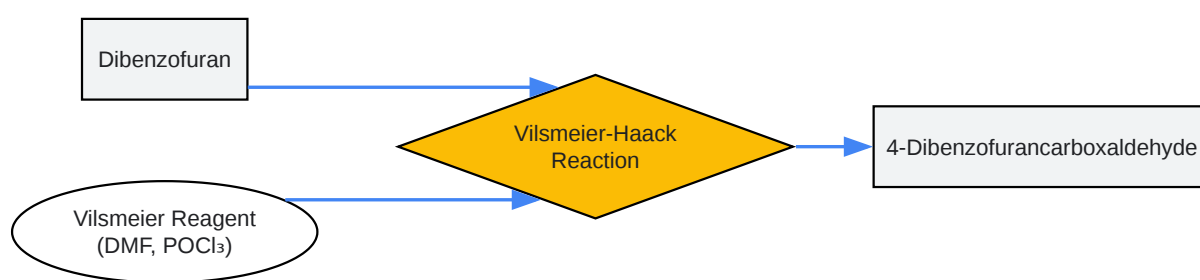
Synthesis and Reactivity

The synthesis of **4-Dibenzofurancarboxaldehyde** can be approached through the formylation of the dibenzofuran core. Several general methods for the formylation of electron-rich aromatic compounds are applicable.

Potential Synthetic Routes

- **Vilsmeier-Haack Reaction:** This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl_3), to introduce a formyl group onto an electron-rich aromatic ring.^{[2][3][4][5][6]} The reaction is regioselective, with substitution generally occurring at the less sterically hindered position.^[5]
- **Ortho-Lithiation followed by Formylation:** This method involves the direct deprotonation of the aromatic ring using a strong base, such as an organolithium reagent (e.g., n-BuLi), followed by quenching the resulting aryllithium species with a formylating agent like DMF.^{[7][8]} The regioselectivity of the lithiation can be directed by certain functional groups present on the aromatic ring.^[8]

A logical workflow for the synthesis via the Vilsmeier-Haack reaction is depicted below.



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Caption: General workflow for the synthesis of **4-Dibenzofurancarboxaldehyde** via the Vilsmeier-Haack reaction.

Spectroscopic Properties

Detailed experimental spectra for **4-Dibenzofurancarboxaldehyde** are not widely available in public databases. However, based on the known spectral characteristics of aldehydes and aromatic compounds, the following properties can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the dibenzofuran rings, and a distinct singlet for the

aldehydic proton further downfield (typically 9.5-10.5 ppm). The coupling patterns of the aromatic protons would provide information about their substitution pattern.

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the aldehyde in the highly deshielded region (typically 190-200 ppm).[9] Aromatic carbons will appear in the range of approximately 110-160 ppm.[10] The number of distinct signals will depend on the symmetry of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the aldehyde group, typically found in the range of 1690-1740 cm⁻¹. [11] Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) corresponding to the molecular weight of 196.21 would be expected. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29, corresponding to the loss of CHO).[12][13][14]

Biological Activity

While specific biological studies on **4-Dibenzofurancarboxaldehyde** are not extensively documented in the available literature, the broader class of benzofuran and dibenzofuran derivatives has attracted significant attention for their diverse pharmacological activities.[15][16][17] Derivatives of these core structures have been investigated for their potential as:

- Anticancer agents[17]
- Antimicrobial agents
- Anti-inflammatory agents[16]
- LSD1 inhibitors[17]

The biological evaluation of novel benzofuran and dibenzofuran derivatives is an active area of research.[15][16] The synthesis of various derivatives and their subsequent screening against different biological targets could reveal the potential of **4-Dibenzofurancarboxaldehyde** as a scaffold for drug discovery.

The general workflow for such a biological evaluation is outlined below.



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Caption: A simplified workflow for the biological evaluation and lead optimization of **4-Dibenzofurancarboxaldehyde** derivatives.

Conclusion

4-Dibenzofurancarboxaldehyde presents a valuable scaffold for further investigation in both medicinal chemistry and materials science. This guide provides a foundational understanding of its known properties and potential for further exploration. The development of detailed and reproducible synthetic protocols and the comprehensive characterization of its spectroscopic and biological properties will be crucial for unlocking its full potential in various scientific applications.

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